6beta-Hydroxy Norethindrone
Overview
Description
6beta-Hydroxy Norethindrone is a biochemical used for proteomics research . It has a molecular formula of C20H26O3 and a molecular weight of 314.42 .
Synthesis Analysis
The synthesis of 6beta-Hydroxy Norethindrone involves the oxidation of the A and/or B rings of the parent compounds. Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate resulted in the 6 alpha-hydroxy, 6 beta-hydroxy and 6-keto Norethindrone Acetate .Molecular Structure Analysis
The molecular formula of 6beta-Hydroxy Norethindrone is C20H26O3 . The molecular weight is 314.42 .Physical And Chemical Properties Analysis
6beta-Hydroxy Norethindrone has a density of 1.2±0.1 g/cm3 . Its boiling point is 447.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.5 mmHg at 25°C . The molar refractivity is 85.6±0.4 cm3 .Scientific Research Applications
Application in Genitourinary Syndrome of Menopause Treatment
- Scientific Field: Pharmaceutics
- Summary of Application: Norethindrone Acetate (NETA) has been used in a novel intrauterine device for the spatio-temporal release as a counter-estrogenic intervention in the treatment of Genitourinary Syndrome of Menopause (GSM) .
- Methods of Application: A NETA-loaded, hollow, cylindrical, and sustained release platform has been designed, fabricated, and optimized for implantation in the uterine cavity . The system comprises ethyl cellulose (EC) and polycaprolactone (PCL), and its mechanical properties, degradation, swelling, and in vitro drug release of NETA from the device were evaluated .
- Results or Outcomes: The platform with the highest NETA load and the EC-to-PCL ratio exhibited favorable release and weight loss profiles . The drug release data for the optimal formulation were best fitted with the Peppas–Sahlin model, implicating both diffusion and polymer relaxation in the release mechanism .
Application in Delaying Menstruation and Preventing Breakthrough Bleeding
- Scientific Field: Women’s Health
- Summary of Application: Norethindrone has been found superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding .
- Methods of Application: In a randomized trial, women were started on norethindrone 5mg three times daily and compared to age-matched controls started on combined oral contraceptive pills .
- Results or Outcomes: Only 2 women (8%) in the norethindrone treated group reported spotting compared with 10 women (43%) in the control group . Norethindrone recipients experienced significant weight gain, which resolved after cessation of therapy and had heavier withdrawal bleed .
Application in Contraception
- Scientific Field: Reproductive Medicine
- Summary of Application: Norethindrone is a synthetic second-generation progestin used for contraception .
- Methods of Application: It is used in birth control pills, both in low-dose and high-dose formulations, and both alone and in combination with an estrogen .
- Results or Outcomes: It has been effective in preventing pregnancy .
Application in Hormone Replacement Therapy
- Scientific Field: Endocrinology
- Summary of Application: Norethindrone is used in menopausal hormone therapy .
- Methods of Application: It is used in combination with estrogen derivatives in hormone replacement therapy .
- Results or Outcomes: It helps in the prevention of endometrial hyperplasia in hormone replacement therapy .
Application in Treatment of Endometriosis
- Scientific Field: Gynecology
- Summary of Application: Norethindrone is used in the treatment of endometriosis .
- Methods of Application: It is administered orally as a part of the treatment regimen .
- Results or Outcomes: It helps in managing the symptoms of endometriosis .
Application in Treatment of Irregular Menstruation
- Scientific Field: Gynecology
- Summary of Application: Norethindrone was originally intended for use as a remedy for irregular menstruation .
- Methods of Application: It is administered orally as a part of the treatment regimen .
- Results or Outcomes: It helps in managing the symptoms of irregular menstruation .
Also, it’s important to note that “6beta-Hydroxy Norethindrone Acetate” is listed as a Pharmaceutical Analytical Impurity . This means it’s used in the pharmaceutical industry to test the purity and quality of drugs, but it doesn’t have direct applications in scientific research or medicine. If you have any other questions or need further clarification, feel free to ask!
Safety And Hazards
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQVEAZNZIVHW-BHJGDWCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857706 | |
Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxy Norethindrone | |
CAS RN |
51724-44-8 | |
Record name | 6beta-Hydroxynorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051724448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYNORETHINDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSA95YG2AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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